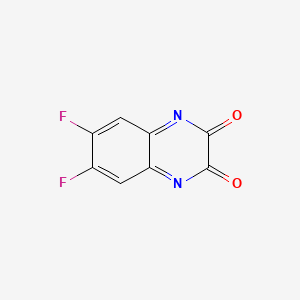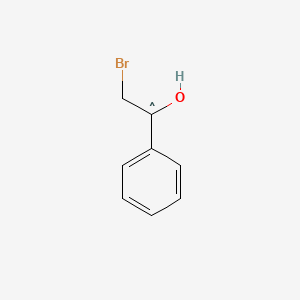
Ethyl, 2-bromo-1-hydroxy-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl, 2-bromo-1-hydroxy-1-phenyl- is an organic compound with the molecular formula C8H9BrO It is a brominated derivative of phenethyl alcohol, characterized by the presence of a bromine atom at the second carbon and a hydroxyl group at the first carbon of the ethyl chain attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl, 2-bromo-1-hydroxy-1-phenyl- typically involves the bromination of phenethyl alcohol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The hydroxyl group remains unaffected during this process, leading to the formation of the desired brominated product.
Industrial Production Methods
On an industrial scale, the production of Ethyl, 2-bromo-1-hydroxy-1-phenyl- can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of automated systems allows for precise addition of reagents and maintenance of optimal temperatures, resulting in higher efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl, 2-bromo-1-hydroxy-1-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding phenethyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or sodium methoxide in polar solvents such as ethanol or methanol.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of phenethyl alcohol derivatives.
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.
Reduction: Formation of phenethyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl, 2-bromo-1-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of Ethyl, 2-bromo-1-hydroxy-1-phenyl- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to changes in the structure and function of target proteins and enzymes, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Ethyl, 2-bromo-1-hydroxy-1-phenyl- can be compared with other similar compounds such as:
Phenethyl Alcohol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-phenylethanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Benzyl Bromide: Lacks the hydroxyl group, making it more prone to nucleophilic substitution reactions.
The uniqueness of Ethyl, 2-bromo-1-hydroxy-1-phenyl- lies in its combination of a bromine atom and a hydroxyl group, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H8BrO |
|---|---|
Peso molecular |
200.05 g/mol |
InChI |
InChI=1S/C8H8BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,10H,6H2 |
Clave InChI |
WHEFFUVXQUTUPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[C](CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


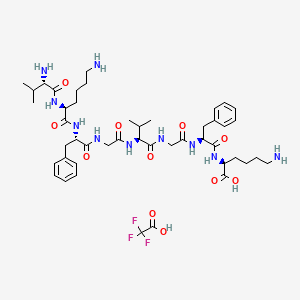
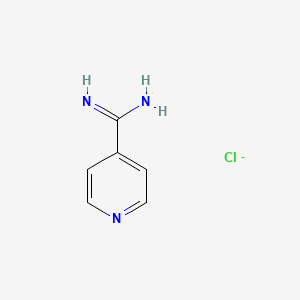
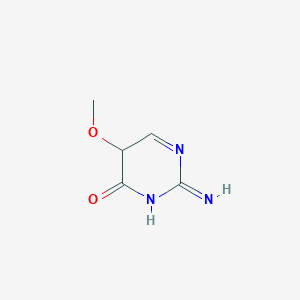
![6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B12356954.png)

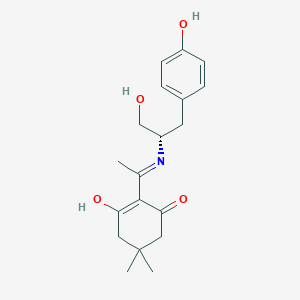
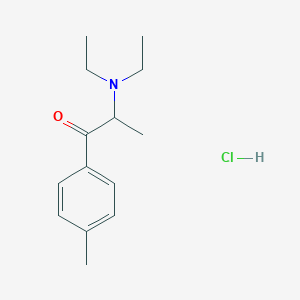
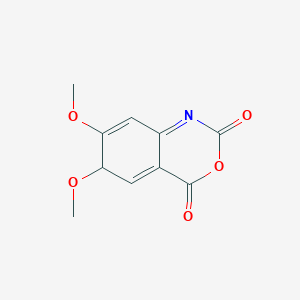
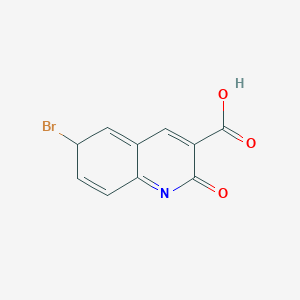

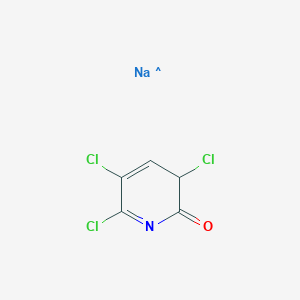
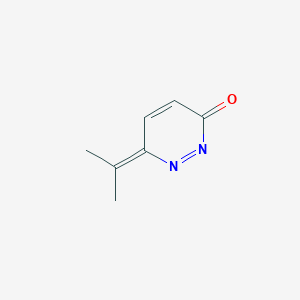
![7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione](/img/structure/B12357025.png)
